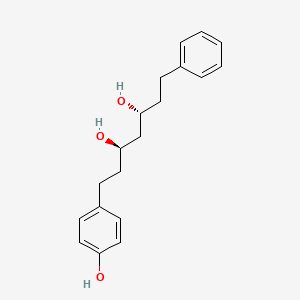
(3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol is a compound with the molecular formula C19H24O3 and a molecular weight of 300.39206.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol typically involves the use of specific reagents and conditions to achieve the desired stereochemistry. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of protecting groups, chiral catalysts, and specific solvents to ensure the correct configuration of the compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include continuous flow processes, automated synthesis, and advanced purification techniques to ensure the compound meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
(3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can produce different alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
(3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on various biological pathways and processes.
Medicine: Investigated for its potential therapeutic effects in treating inflammation, myocardial infarction, and oesophageal cancer.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol involves its interaction with specific molecular targets and pathways. It is known to target genes such as LTA4H, which is associated with inflammation and other diseases. The compound’s effects are mediated through its interaction with these targets, leading to changes in cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- (3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol derivatives with different substituents on the phenyl rings.
- Other chiral diols with similar molecular structures and properties .
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of both hydroxyl and phenyl groups, which contribute to its unique chemical and biological properties. This compound’s ability to interact with specific molecular targets and pathways makes it a valuable tool in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C19H24O3 |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
(3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol |
InChI |
InChI=1S/C19H24O3/c20-17-10-6-16(7-11-17)9-13-19(22)14-18(21)12-8-15-4-2-1-3-5-15/h1-7,10-11,18-22H,8-9,12-14H2/t18-,19-/m1/s1 |
InChI-Schlüssel |
GIJBVGHAAVSQGB-RTBURBONSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CC[C@H](C[C@@H](CCC2=CC=C(C=C2)O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(CC(CCC2=CC=C(C=C2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


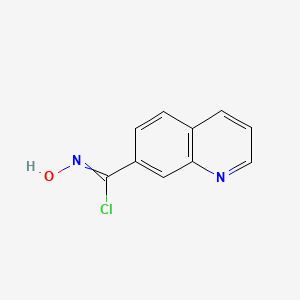
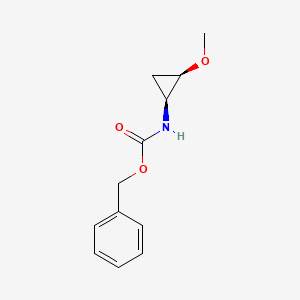
![(1S)-2'-[[(1-Methylethyl)amino]carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14024785.png)

![(8R)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrobromide](/img/structure/B14024791.png)
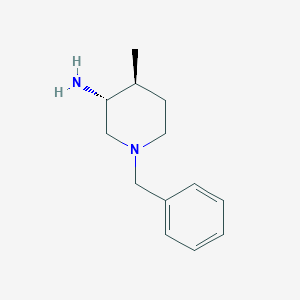
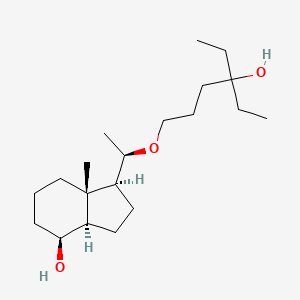
![3-O-[2-(3,4-dichlorophenoxy)ethyl] 5-O-(1,3-dimorpholin-4-ylpropan-2-yl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14024805.png)
![Rel-(3aR,6R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid](/img/structure/B14024811.png)

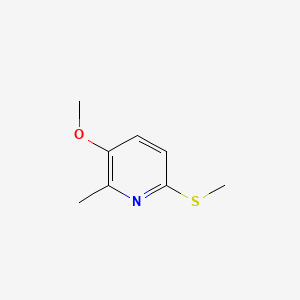
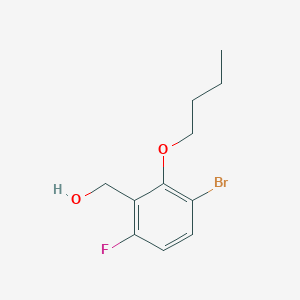
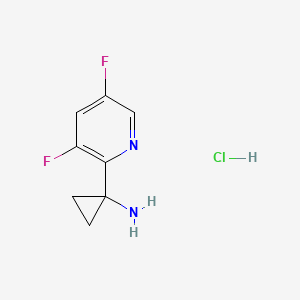
![4'-Chloro-3'-methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14024839.png)
